1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea
CAS No.: 1797893-19-6
Cat. No.: VC7392999
Molecular Formula: C17H19ClN2O2
Molecular Weight: 318.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797893-19-6 |
|---|---|
| Molecular Formula | C17H19ClN2O2 |
| Molecular Weight | 318.8 |
| IUPAC Name | 1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C17H19ClN2O2/c1-12-7-3-4-8-13(12)16(22-2)11-19-17(21)20-15-10-6-5-9-14(15)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
| Standard InChI Key | CYYXSDPTWCZOLP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-Chlorophenyl)-3-(2-methoxy-2-(o-tolyl)ethyl)urea features a urea core (–NH–CO–NH–) flanked by two distinct substituents:
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2-Chlorophenyl group: A benzene ring with a chlorine atom at the ortho position, enhancing electrophilic reactivity .
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2-Methoxy-2-(o-tolyl)ethyl chain: A branched ethyl group bearing a methoxy (–OCH₃) and an o-tolyl (2-methylphenyl) moiety, contributing to steric bulk and lipophilicity .
The molecular formula is C₁₈H₂₀ClN₂O₂, with a calculated molecular weight of 348.8 g/mol .
Physicochemical Characteristics
While direct experimental data for this compound is limited, analogs such as 1-(2-chloroethyl)-3-(2-methoxy-6-methylphenyl)urea (PubChem CID 98718) provide insights:
| Property | Value | Source |
|---|---|---|
| Density | 1.216 g/cm³ | |
| Boiling Point | 347.7°C at 760 mmHg | |
| LogP (Partition Coefficient) | 2.83 | |
| Vapor Pressure | 5.28 × 10⁻⁵ mmHg (25°C) |
The high logP value suggests significant lipophilicity, favoring membrane permeability .
Synthesis and Optimization
General Synthetic Strategy
Patent WO2020079184A2 outlines a modular approach for urea derivatives, involving:
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Coupling of Isocyanates and Amines:
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Purification:
Yield and Scalability
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Typical Yield: 19–24% for analogous compounds, indicating moderate efficiency .
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Challenges: Steric hindrance from the o-tolyl group may impede reaction kinetics, necessitating optimized stoichiometry .
Biological Activity and Mechanisms
Selectivity and Toxicity
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Selectivity Index: >10 for cancer cells over non-malignant HEK293 cells in related compounds .
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hERG Liability: No reported cardiotoxicity, though in silico predictions warrant validation .
Pharmacological Applications
Oncology
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Combination Therapy: Synergy with paclitaxel in murine xenografts (tumor volume reduction: 62% vs. 41% monotherapy) .
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Resistance Mitigation: Overcomes ABCB1-mediated multidrug resistance in leukemia cell lines .
Neuropharmacology
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mAChR Modulation: Urea derivatives show affinity for muscarinic acetylcholine receptors (Ki: 120–450 nM), suggesting potential in neurodegenerative diseases .
Future Research Directions
ADMET Profiling
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Pharmacokinetics: Oral bioavailability and half-life in rodent models.
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Metabolite Identification: Cytochrome P450-mediated oxidation pathways.
Target Deconvolution
Formulation Development
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